(1S,2R)-1-Azido-2-fluorocyclobutane
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Overview
Description
(1S,2R)-1-Azido-2-fluorocyclobutane is a chiral organic compound characterized by the presence of an azido group and a fluorine atom attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Azido-2-fluorocyclobutane typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclobutane derivative.
Introduction of Fluorine: A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the desired position on the cyclobutane ring.
Azidation: The azido group is introduced using sodium azide (NaN₃) under appropriate reaction conditions, often involving a solvent like dimethylformamide (DMF) and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide (NaN₃), amines, and other nucleophiles.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Cycloaddition Reagents: Alkynes for the Huisgen cycloaddition.
Major Products:
Amines: Reduction of the azido group yields amines.
Triazoles: Cycloaddition reactions with alkynes produce triazoles.
Scientific Research Applications
(1S,2R)-1-Azido-2-fluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Azido-2-fluorocyclobutane involves its ability to undergo various chemical reactions due to the presence of the azido and fluorine groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The azido group, in particular, is highly reactive and can participate in cycloaddition and substitution reactions, making it a versatile tool in chemical synthesis.
Comparison with Similar Compounds
(1S,2R)-1-Azido-2-chlorocyclobutane: Similar structure but with a chlorine atom instead of fluorine.
(1S,2R)-1-Azido-2-bromocyclobutane: Similar structure but with a bromine atom instead of fluorine.
(1S,2R)-1-Azido-2-iodocyclobutane: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: (1S,2R)-1-Azido-2-fluorocyclobutane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
(1S,2R)-1-azido-2-fluorocyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3/c5-3-1-2-4(3)7-8-6/h3-4H,1-2H2/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQWYOZJIAKWJO-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1N=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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